molecular formula C12H16ClNO2 B3881739 N-butyl-5-chloro-2-methoxybenzamide

N-butyl-5-chloro-2-methoxybenzamide

Cat. No.: B3881739
M. Wt: 241.71 g/mol
InChI Key: LSUHBPKJSSTTBS-UHFFFAOYSA-N
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Description

N-butyl-5-chloro-2-methoxybenzamide is a substituted benzamide derivative characterized by a chloro group at the 5-position, a methoxy group at the 2-position of the benzene ring, and an N-butyl amide side chain. Benzamides are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, often modulated by substituent variations .

Properties

IUPAC Name

N-butyl-5-chloro-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-4-7-14-12(15)10-8-9(13)5-6-11(10)16-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUHBPKJSSTTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-5-chloro-2-methoxybenzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with butylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-butyl-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation Reactions: Oxidized derivatives of the original compound.

    Reduction Reactions: Reduced derivatives, potentially including the corresponding amine.

    Hydrolysis: 5-chloro-2-methoxybenzoic acid and butylamine.

Scientific Research Applications

Chemistry: N-butyl-5-chloro-2-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound may be used to study the effects of benzamide derivatives on various biological systems. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical interactions.

Industry: In the industrial sector, this compound may be used in the formulation of specialty chemicals, including coatings, adhesives, and polymers. Its unique chemical properties make it suitable for various applications requiring specific reactivity and stability.

Mechanism of Action

The mechanism of action of N-butyl-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:
  • Electron-Withdrawing Groups : The 5-chloro and 2-methoxy groups stabilize the benzamide core via electron withdrawal and steric effects, a feature shared with antimicrobial analogs like 5-chloro-N-(5-methylthiazol-2-yl)benzamide .
  • Heterocyclic Moieties : Compounds incorporating thiazole or benzothiazole rings (e.g., ) exhibit enhanced antimicrobial and anticancer activities due to improved target binding, a property the target compound may lack unless modified.

Pharmacological Potential

  • Anti-inflammatory Activity : Compounds with hydroxy or methoxy groups (e.g., ) show moderate activity, suggesting the target compound may inhibit cyclooxygenase (COX) or lipoxygenase pathways.
  • Antimicrobial Efficacy : Thiazole- and benzothiazole-containing analogs (e.g., ) exhibit IC₅₀ values of 10–20 µM, implying that the target compound’s activity depends on the balance between lipophilicity and hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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